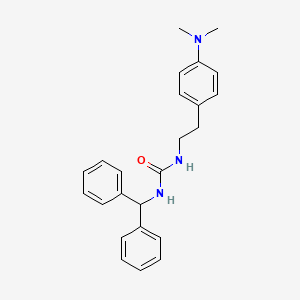
1-Benzhydryl-3-(4-(dimethylamino)phenethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzhydryl-3-(4-(dimethylamino)phenethyl)urea is a synthetic compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound is characterized by its unique chemical structure, which includes a benzhydryl group and a dimethylamino phenethyl group connected via a urea linkage.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-3-(4-(dimethylamino)phenethyl)urea typically involves the reaction of benzhydryl chloride with 4-(dimethylamino)phenethylamine in the presence of a base, followed by the addition of an isocyanate to form the urea linkage. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions: 1-Benzhydryl-3-(4-(dimethylamino)phenethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydryl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products:
Oxidation: Benzhydryl ketones and corresponding oxides.
Reduction: Secondary and tertiary amines.
Substitution: Substituted benzhydryl derivatives.
科学的研究の応用
1-Benzhydryl-3-(4-(dimethylamino)phenethyl)urea has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including its role as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 1-Benzhydryl-3-(4-(dimethylamino)phenethyl)urea involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This can lead to various biological effects, such as anti-inflammatory and analgesic actions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the modulation of neurotransmitter systems and inflammatory pathways.
類似化合物との比較
- 1-Benzhydryl-3-(4-(methylamino)phenethyl)urea
- 1-Benzhydryl-3-(4-(ethylamino)phenethyl)urea
- 1-Benzhydryl-3-(4-(dimethylamino)phenyl)urea
Comparison: 1-Benzhydryl-3-(4-(dimethylamino)phenethyl)urea stands out due to its unique combination of the benzhydryl and dimethylamino phenethyl groups, which confer specific chemical and biological properties. Compared to its analogs, this compound exhibits distinct reactivity patterns and biological activities, making it a valuable tool in research and potential therapeutic applications.
特性
IUPAC Name |
1-benzhydryl-3-[2-[4-(dimethylamino)phenyl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O/c1-27(2)22-15-13-19(14-16-22)17-18-25-24(28)26-23(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-16,23H,17-18H2,1-2H3,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAYDVZMSTVMOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4,4,5,5-TEtramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane](/img/structure/B2572549.png)
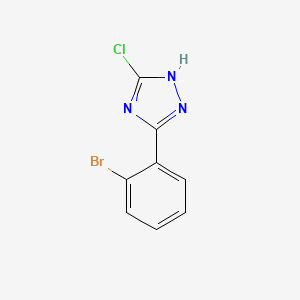
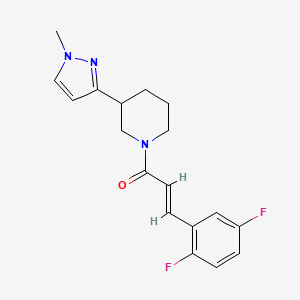
![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-propan-2-ylthiophene-2-carboxylic acid](/img/structure/B2572555.png)
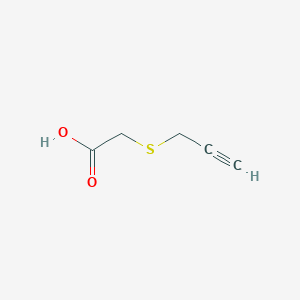
![N-(3,5-dimethylphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2572559.png)
![1-(2-Thienyl)-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2572560.png)
![N-(2-fluorophenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2572561.png)
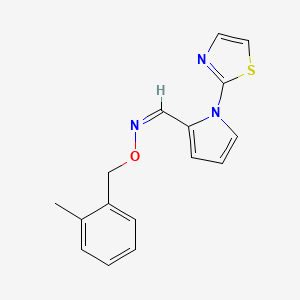
![N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)prop-2-enamide](/img/structure/B2572565.png)
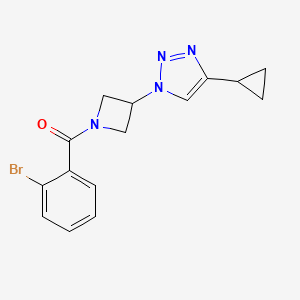
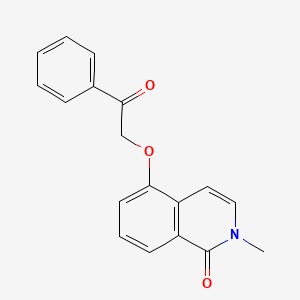
![4-(2-(azepan-1-yl)-2-oxoethyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2572569.png)
![3-methyl-2-oxo-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2572570.png)
